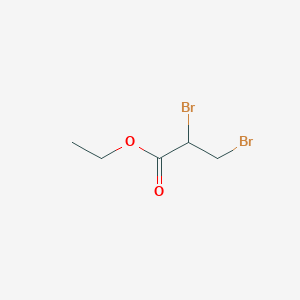

Ethyl 2,3-dibromopropionate

説明

Significance as a Versatile Synthetic Intermediate

The synthetic utility of ethyl 2,3-dibromopropionate stems from the reactivity of its constituent functional groups. guidechem.com The two bromine atoms are effective leaving groups, readily participating in nucleophilic substitution reactions, which allows for the introduction of various other atoms or molecular fragments. guidechem.comontosight.ai

A key aspect of its versatility lies in the differential reactivity of the two bromine atoms. The terminal primary bromine atom is more susceptible to nucleophilic attack than the secondary bromine atom, primarily due to reduced steric hindrance. guidechem.com This difference enables chemists to perform selective functionalization under controlled reaction conditions, a crucial strategy for achieving positional control and product selectivity in organic synthesis. guidechem.com

This reactivity profile makes this compound a valuable building block for preparing a variety of highly functionalized propane (B168953) derivatives. guidechem.com It is particularly significant in the synthesis of heterocyclic compounds, which form the core structure of many biologically active molecules. researchgate.net For instance, it is a key precursor in the synthesis of:

1,4-Benzoxazine derivatives : Racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a synthon for designing therapeutic drugs, is synthesized from the condensation of this compound and 2-aminophenol (B121084). researchgate.netresearchgate.net

Imidazo[2,1-b]thiazoles : The reaction of 5,5-diphenyl-2-thiohydantoin (B181291) with this compound leads to the formation of a substituted imidazo[2,1-b]thiazole (B1210989) structure. researchgate.net

Dihydronaphthofurans : This compound is used in the one-step synthesis of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates from substituted naphthols. rsc.org

Scope and Relevance in Contemporary Chemical Synthesis Research

This compound continues to be a relevant and important intermediate in modern chemical synthesis. guidechem.comresearchgate.net Its applications span from simple functional group transformations to complex, multi-step reaction sequences that provide the architectural diversity needed for synthesizing new drugs and other specialized organic compounds. guidechem.com

Further demonstrating its relevance, this compound is used in the synthesis of specific biologically relevant molecules. For example, it reacts with long-chain sodium n-alkanethiolates to give ethyl 2,3-bis(n-alkylthio)propionates. nih.gov These products can then be reduced to yield 2,3-bis(fattyalkylthio)-1-propanols, which are studied as hydrophobic analogs of lung surfactant phosphatidylcholines. nih.gov The compound is also noted for its use as a building block in the polymerization of ethyl acrylate (B77674). chemicalbook.comfishersci.dk

Compound Data

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3674-13-3 | guidechem.comchemicalbook.com |

| Molecular Formula | C₅H₈Br₂O₂ | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 259.92 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Clear colorless to yellow liquid | guidechem.comchemicalbook.com |

| Boiling Point | 211-214 °C | chemicalbook.comsigmaaldrich.com |

| Density | 1.788 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.5 | chemicalbook.com |

| Flash Point | 91 °C (197 °F) | chemicalbook.comsigmaaldrich.com |

| Water Solubility | Insoluble | chemicalbook.comfishersci.dk |

| InChI Key | OENICUBCLXKLJQ-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2,3-dibromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENICUBCLXKLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871038 | |

| Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-13-3 | |

| Record name | Ethyl 2,3-dibromopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dibromopropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3-dibromopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2,3-dibromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dibromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2,3-DIBROMOPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XYS8QB3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Established Synthetic Pathways for Ethyl 2,3-Dibromopropionate

A primary and well-documented method for synthesizing this compound involves the direct bromination of an alkene precursor. This approach is a fundamental transformation in organic chemistry.

The most common established pathway for the production of this compound is through the electrophilic addition of bromine (Br₂) across the double bond of ethyl acrylate (B77674). unimi.it This reaction is typically performed by treating ethyl acrylate with elemental bromine.

The process involves dissolving ethyl acrylate in a suitable solvent, with acetone (B3395972) being a frequently used medium, and conducting the reaction under reflux conditions. unimi.it The reaction proceeds via a characteristic mechanism for the halogenation of alkenes. The electron-rich double bond of the ethyl acrylate molecule attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion (Br⁻), generated in the initial step, then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion ring. This attack occurs from the side opposite to the bromonium ion bridge (anti-addition), leading to the opening of the ring and the formation of the vicinal dibromide, this compound.

The reaction conditions for this established synthesis are summarized in the table below.

| Parameter | Condition | Source |

| Starting Material | Ethyl acrylate | unimi.it |

| Reagent | Bromine (Br₂) | unimi.it |

| Solvent | Acetone | unimi.it |

| Temperature | Reflux | unimi.it |

| Product | This compound | unimi.it |

Following the reaction, the resulting this compound is often used directly or can be purified. One of the subsequent reactions can be a dehydrobromination using a base like triethylamine (B128534) (TEA) to yield ethyl 2-bromoacrylate. unimi.it

Innovations in Synthetic Approaches for this compound

To address the need for more sustainable and efficient chemical processes, research has focused on developing novel synthetic routes, particularly those employing advanced catalyst systems.

A significant innovation in the synthesis of esters, including this compound, is the use of heterogeneous catalysts. rsc.orgresearchgate.net One such advanced system involves a chitosan-supported ionic liquid. rsc.orgresearchgate.net This approach presents a sustainable and robust method for synthesis under solvent-free conditions. researchgate.net

In a specific example, a chitosan-incorporated ionic liquid, Chitosan-IL6, was used as a heterogeneous catalyst for the synthesis of ethyl 2,3-dibromopropanoate, achieving a high yield of 90%. rsc.orgresearchgate.net This catalytic system offers several advantages over traditional homogeneous catalysts. rsc.org Being a solid support catalyst, it can be easily separated from the reaction mixture through simple filtration. rsc.orgresearchgate.net Furthermore, the Chitosan-IL6 catalyst demonstrates excellent reusability, maintaining its structural integrity and high catalytic activity for at least ten cycles. rsc.orgresearchgate.net

The development of such catalysts aligns with the principles of green chemistry by potentially reducing the use of hazardous solvents and simplifying product purification. researchgate.net The viability of this methodology has been demonstrated on a gram-scale, indicating its potential for practical, larger-scale applications. rsc.orgresearchgate.net

| Catalyst System | Key Features | Reported Yield | Source |

| Chitosan-supported ionic liquid (Chitosan-IL6) | Heterogeneous, Reusable (up to 10 cycles), Eco-friendly (solvent-free conditions), Facilitates easy product separation via filtration. | 90% for Ethyl 2,3-dibromopropanoate | rsc.orgresearchgate.net |

Elucidation of Reaction Mechanisms and Pathways

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms in ethyl 2,3-dibromopropionate are effective leaving groups, making the compound susceptible to nucleophilic substitution reactions. guidechem.com This reactivity is fundamental to its use as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. guidechem.comontosight.ai The substitution can occur at either the C-2 or C-3 position, and the outcome of the reaction is highly dependent on several factors.

The structure of this compound features two distinct bromine atoms: a primary bromide at the C-3 position and a secondary bromide at the C-2 position. Due to steric hindrance, the secondary bromine atom exhibits lower reactivity compared to the terminal primary bromine atom. guidechem.com This difference in reactivity allows for selective functionalization at the C-3 position under controlled reaction conditions, while the C-2 bromine atom remains intact. guidechem.com

For instance, in reactions with nucleophiles, the substitution preferentially occurs at the less sterically hindered primary carbon (C-3). This regioselectivity is a common strategy in organic synthesis to control the position of functional group introduction. guidechem.com

Diastereoselectivity becomes a key consideration when the substitution reaction creates a new stereocenter or influences an existing one. In the case of enantiopure this compound, nucleophilic substitution reactions, such as a double SN2 mechanism, can proceed with a certain degree of stereocontrol. However, these reactions can be complicated by competing racemization processes. researchgate.net One study noted that in the synthesis of enantiopure (R)- and (S)-ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate from the corresponding enantiopure this compound and 2-aminophenol (B121084), a racemization process involving dehydrobromination to ethyl 2-bromoacrylate can occur. researchgate.net The initiation of the desired double SN2 reaction pathway can, to some extent, limit the extent of this racemization. researchgate.net

The nature of the nucleophile and the reaction environment, including the solvent and temperature, play a critical role in directing the outcome of substitution reactions on this compound.

Nucleophile Structure: The structure of the nucleophile significantly impacts the regioselectivity of the reaction.

Hard and Soft Nucleophiles: The principles of Hard and Soft Acid and Base (HSAB) theory can provide insight. The C-3 position, being a primary carbon, is a "softer" electrophilic center compared to the C-2 carbon. Therefore, "softer" nucleophiles would be expected to preferentially attack the C-3 position.

Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered C-3 position. For example, the reaction with 5,5-diphenyl-2-thiohydantoin (B181291) involves an intramolecular N,S-dialkylation, showcasing the reactivity of both bromine positions with a suitable nucleophile. researchgate.net

Charge: Negatively charged nucleophiles are generally stronger than their neutral counterparts, leading to faster reaction rates. libretexts.org

Reaction Environment: The reaction conditions are crucial for controlling selectivity.

Solvent: The choice of solvent can dramatically influence the reaction pathway. Polar aprotic solvents like DMF, DMSO, and acetone (B3395972) are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt, leaving the "naked" nucleophile more reactive. libretexts.orgmdpi.com In contrast, polar protic solvents can solvate the nucleophile itself through hydrogen bonding, reducing its nucleophilicity. ksu.edu.sa For example, the reaction of 2,3-dihydroxynaphthalene (B165439) with this compound is carried out in DMF with potassium carbonate as the base. mdpi.com

Temperature: Higher temperatures can favor elimination reactions (dehydrobromination) over substitution. mdpi.com Therefore, to favor substitution, reactions are often carried out at controlled, sometimes lower, temperatures.

Base: The presence and strength of a base can influence whether substitution or elimination occurs. The use of a non-nucleophilic base is often required to facilitate the reaction with a neutral nucleophile without competing in the substitution itself. researchgate.net

A summary of factors influencing nucleophilic substitution is presented below:

| Factor | Influence on Selectivity and Reactivity |

| Nucleophile | Steric Bulk: Larger nucleophiles favor attack at the less hindered C-3 position. guidechem.comHardness/Softness: Softer nucleophiles may show a preference for the softer C-3 electrophilic center. Charge: Negatively charged nucleophiles are generally more reactive. libretexts.org |

| Solvent | Polar Aprotic (e.g., DMF, DMSO): Favors SN2 reactions by poorly solvating the anionic nucleophile, increasing its reactivity. libretexts.orgmdpi.comPolar Protic (e.g., alcohols, water): Can decrease nucleophilicity by solvating the nucleophile through hydrogen bonding. ksu.edu.sa |

| Temperature | Higher temperatures can increase the rate of competing elimination reactions. mdpi.com |

| Leaving Group | Bromine is a good leaving group, facilitating the substitution reaction. guidechem.com |

Dehydrobromination Reactions

Under basic conditions, this compound can undergo dehydrobromination, an elimination reaction where a hydrogen atom and a bromine atom are removed from adjacent carbon atoms to form a double bond.

A significant pathway in the dehydrobromination of this compound is the formation of ethyl 2-bromoacrylate. This α,β-unsaturated ester is a key intermediate that can arise from the elimination of HBr. researchgate.net The formation of this intermediate is particularly noted as a competing pathway in reactions aiming for nucleophilic substitution, where it can lead to racemization if the starting material is enantiopure. researchgate.net The research by Arthur Michael in 1887, which was foundational to the development of the Michael addition, was partly inspired by the reaction of this compound with diethyl sodiomalonate, which was later understood to involve the in-situ formation of an acrylate (B77674) derivative. lscollege.ac.in

The dehydrobromination of vicinal dibromides like this compound typically proceeds through an E2 (elimination, bimolecular) mechanism, especially with a strong, non-hindered base. In this concerted mechanism, the base abstracts a proton from the carbon adjacent to the one bearing a bromine atom, while simultaneously the C-Br bond breaks and a π-bond is formed.

The presence of the ester group at C-1 influences the regioselectivity of the elimination. The α-proton at C-2 is activated (made more acidic) by the electron-withdrawing carbonyl group. A base can abstract this proton, leading to the formation of an enolate intermediate. Subsequent elimination of the bromide ion from the C-3 position would yield ethyl 3-bromoacrylate. Alternatively, and more commonly cited, abstraction of a proton from C-3 by a base can lead to the elimination of the bromine at C-2, forming ethyl 2-bromoacrylate, which is stabilized by conjugation of the double bond with the ester carbonyl group. researchgate.net

The stereochemistry of the starting material can influence the stereochemistry of the resulting alkene in an E2 reaction, which requires an anti-periplanar arrangement of the proton and the leaving group. The choice of base and solvent also plays a critical role; bulky bases like potassium tert-butoxide tend to favor elimination over substitution.

Reactivity of the Ester Carbonyl Group

While much of the reactivity of this compound centers on the C-Br bonds, the ester carbonyl group is also reactive. guidechem.com It can undergo nucleophilic acyl substitution, although this is generally less facile than the substitution at the halogenated carbons.

Reactions involving the ester group include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2,3-dibromopropionic acid, under either acidic or basic conditions. For example, treatment with aqueous sodium hydroxide (B78521) in methanol (B129727) leads to the formation of the carboxylate salt, which can then be protonated to give the carboxylic acid. mdpi.com

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group of the ester can be exchanged for another alkyl group.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to an alcohol, though this would also likely reduce the carbon-bromine bonds.

Amidation: Reaction with amines can convert the ester into an amide. For instance, after hydrolysis to the carboxylic acid, coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to form an activated intermediate that then reacts with an amine, such as N,O-dimethylhydroxylamine, to yield a Weinreb amide. mdpi.comunimi.it

The electrophilic nature of the ester's carbonyl carbon makes it a target for strong nucleophiles. guidechem.com However, in many synthetic applications using this compound, the reactions are designed to selectively target the more labile bromine atoms, leaving the ester group intact for later transformations. mdpi.com

Multicomponent and Cascade Reactions Involving this compound

This compound is a valuable substrate in multicomponent and cascade reactions, which are highly efficient processes for synthesizing complex molecules in a single step, thereby saving time, solvents, and energy. acs.org These reactions leverage the multiple reactive sites within the molecule to construct intricate molecular architectures.

One prominent example is the one-pot synthesis of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates. rsc.org This cascade reaction involves the reaction of a substituted naphthol with this compound in the presence of potassium carbonate in refluxing acetone. The reaction proceeds through a series of steps initiated by the in situ formation of ethyl-2-bromoacrylate from this compound. rsc.org This is followed by a Michael-type addition of the naphthalenolate anion to the newly formed α,β-unsaturated ester. The sequence concludes with an intramolecular nucleophilic substitution, where the phenoxide attacks the carbon bearing the remaining bromine atom to form the furan (B31954) ring. rsc.org

Table 2: Cascade Synthesis of Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates

| Reactants | Reagents/Conditions | Key Intermediates | Product |

|---|

Similarly, this compound is a key precursor for the synthesis of 1,4-benzoxazine derivatives, which are important scaffolds in medicinal chemistry. researchgate.net Racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is commonly synthesized from racemic this compound and 2-aminophenol. This reaction, typically carried out in refluxing acetone with potassium carbonate, involves a cascade of nucleophilic substitution and cyclization steps to form the benzoxazine (B1645224) ring system. researchgate.net

These multicomponent reactions highlight the synthetic versatility of this compound, enabling the efficient construction of biologically relevant heterocyclic compounds through elegant and atom-economical pathways. acs.orgresearchgate.net

Construction of Complex Heterocyclic Scaffolds

The reactivity of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.

This compound is instrumental in synthesizing benzodioxane and benzoxathiane derivatives. For instance, the condensation of catechol with this compound in dry acetone leads to the formation of 1,4-benzodioxan-2-carboxylic acid. jetir.org This reaction serves as a key step in the synthesis of various derivatives. Similarly, reacting 2-mercaptophenol (B73258) with this compound in the presence of triethylamine (B128534) can yield ethyl 1,4-benzoxathian-2- and 3-carboxylate. researchgate.net The regioselectivity of this reaction, yielding either the 2- or 3-substituted product, can be controlled by the polarity of the reaction medium and the nature of the reagents. researchgate.net

These heterocyclic frameworks are present in numerous biologically active compounds. researchgate.net For example, racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, synthesized from racemic this compound and 2-aminophenol, is a key synthon for designing promising therapeutic drugs. researchgate.net However, the synthesis of its enantiomers can be challenging due to racemization. researchgate.netresearchgate.net

Reaction Data for Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

| Catechol | This compound | 1,4-Benzodioxan-2-carboxylic acid | jetir.org |

| 2-Mercaptophenol | This compound | Ethyl 1,4-benzoxathian-2-carboxylate and Ethyl 1,4-benzoxathian-3-carboxylate | researchgate.net |

| 2-Aminophenol | This compound | Racemic ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | researchgate.net |

This compound is also a valuable precursor for nitrogen-containing heterocycles. It is used in the synthesis of quinoxalines and pyridopyrazines from aryldiamines. researchgate.net For example, the condensation of aminocarbamates with this compound can directly yield quinoxalines in a one-step process. researchgate.net The compound is also utilized in the synthesis of chiral aziridine-2-carboxylates, which are important intermediates for biologically active nitrogenous compounds. jove.com

Furthermore, it has been employed in the synthesis of oxazino[2,3,4-ij]quinoline derivatives from 8-hydroxyquinolines. researchgate.net The reaction of this compound with N,N'-dibenzylethylenediamine in the presence of a base leads to the formation of piperazine (B1678402) derivatives, which are precursors to more complex heterocyclic systems. unife.it

Precursor in Pharmaceutical and Agrochemical Synthesis

The utility of this compound extends to the synthesis of molecules with direct applications in the pharmaceutical and agrochemical industries.

This compound is a key intermediate in the synthesis of a variety of biologically active compounds and advanced active pharmaceutical ingredient (API) intermediates. researchgate.netfishersci.dk It is used in the production of pharmaceuticals and agrochemicals due to its ability to participate in the construction of complex molecular frameworks. ontosight.ai Racemic this compound is a commercially available and affordable intermediate for synthesizing heterocyclic fragments found in many biologically active compounds. researchgate.net

For instance, it is a precursor for the synthesis of chromones annulated with oxygen-containing heterocycles. core.ac.uk The reaction of 7,8-dihydroxychromones with ethyl 2,3-dibromopropanoate can yield a mixture of regioisomeric dioxino-chromene derivatives. core.ac.uk Additionally, it serves as a starting material for herbicides and fungicides. guidechem.com

The incorporation of this compound into drug-like structures often involves its reaction with binucleophiles to form heterocyclic rings. These "privileged structures" are molecular frameworks that are recurrent in bioactive molecules and can serve as starting points for drug discovery. unife.it

One common strategy involves the double nucleophilic substitution of the bromine atoms. For example, the reaction with 2-aminophenol to form 1,4-benzoxazine derivatives is a well-established method. researchgate.net Similarly, its reaction with other nucleophiles can lead to the formation of various heterocyclic systems that are central to the development of new therapeutic agents. researchgate.netgoogle.com The ability to generate diverse molecular scaffolds from a single, readily available precursor makes this compound a valuable tool in medicinal chemistry. chemicalbook.com

Role in Polymer Chemistry Research

While primarily known for its applications in small molecule synthesis, this compound also has a role in polymer chemistry. It has been used as a catalyst for the polymerization of ethyl acrylate. fishersci.dkchemicalbook.com Its difunctional nature allows it to act as an initiator in certain polymerization reactions, leading to the formation of polymers with specific end-group functionalities.

Applications in Advanced Organic Synthesis

Catalytic Activity in Polymerization of Acrylate (B77674) Monomers

Ethyl 2,3-dibromopropionate serves as a significant compound in the field of polymer chemistry, particularly in the controlled polymerization of acrylate monomers. Its structure, featuring two bromine atoms at the 2 and 3 positions, allows it to function as an initiator in controlled radical polymerization processes, leading to the synthesis of well-defined polymers.

This compound has been identified as a building block and has been utilized as a catalyst in the polymerization of ethyl acrylate. Its role is primarily as an initiator in Atom Transfer Radical Polymerization (ATRP), a method of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com

In a typical ATRP process, a transition metal complex, commonly a copper(I) halide with a ligand, reversibly activates a dormant species (the initiator, in this case, this compound) to generate a radical. This radical then propagates by adding to monomer units. The reversible deactivation of the growing polymer chain by the higher oxidation state metal complex (e.g., copper(II) bromide) maintains a low concentration of active radicals, thereby minimizing termination reactions and allowing for controlled polymer growth. sigmaaldrich.comcmu.edu

The general scheme for the initiation of acrylate polymerization using this compound in an ATRP system can be represented as follows:

Initiation Step in ATRP Br Br Br | | | CH3CH2OOC-CH - CH2 + Cu(I)Br/L <=> CH3CH2OOC-CH - CH2• + Cu(II)Br2/L (Initiator) (Catalyst) (Initiating Radical) (Deactivator)

Stereochemical Investigations and Chiral Resolution

Enantioselective Synthesis of Chiral Ethyl 2,3-dibromopropionate

The quest to obtain enantiomerically pure this compound has prompted researchers to explore various synthetic strategies. However, these efforts have been met with significant challenges, primarily stemming from the compound's propensity for racemization.

Attempts at the enantioselective synthesis of this compound have proven to be largely inadequate due to the occurrence of racemization during the synthetic process. nih.gov Research has shown that such synthetic routes yield the target compound with low enantiomeric excesses (ee), typically in the range of 9-50%. nih.govresearchgate.net This loss of stereochemical integrity is attributed to a dehydrobromination reaction, which leads to the formation of ethyl 2-bromoacrylate, an achiral intermediate. researchgate.netnih.gov

In studies involving the synthesis of (R)- and (S)-ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate from the corresponding enantiomers of this compound, the racemization process has been estimated to be as high as 34-46%. researchgate.netnih.gov Investigations into the reaction conditions, including time, temperature, solvent, and the type of base used, have revealed that while racemization is faster at the beginning of the reaction, it remains a persistent issue that is difficult to mitigate. researchgate.netnih.gov Even with modifications to the experimental parameters, the synthesis of the enantiopure product via this route is consistently hampered by a significant degree of racemization. researchgate.netnih.gov

The challenges posed by racemization have underscored the need for effective chiral catalysts and auxiliaries to control the stereochemistry of transformations involving this compound. While direct enantioselective synthesis of the compound itself has been problematic, research into related reactions provides insights into potential strategies. For instance, in the synthesis of chiral 1,4-benzoxazine derivatives, which can utilize this compound as a starting material, various chiral catalytic systems have been explored. These include phase-transfer catalysts for asymmetric alkylation and rhodium complexes for asymmetric transfer hydrogenation. researchgate.net

Furthermore, the use of chiral auxiliaries has been investigated. In one approach, the reaction of this compound with an optically pure amine, such as (R)-1-phenylethylamine, leads to the formation of a mixture of diastereomeric aziridines. ru.nl These diastereomers can then be separated by chromatographic methods. ru.nl This strategy, while indirect, offers a pathway to obtaining stereochemically defined products derived from this compound. The development of more direct and efficient catalytic methods for the stereoselective synthesis of this compound itself remains an area of active research.

Preparative Enantioseparation Techniques

Given the difficulties associated with enantioselective synthesis, preparative enantioseparation of the commercially available racemate has emerged as a highly effective alternative for obtaining the pure enantiomers of this compound.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) has been successfully employed for the preparative-scale resolution of racemic this compound. nih.govresearchgate.net This technique has proven to be a robust and reproducible method for obtaining both the (R)- and (S)-enantiomers in high enantiopurity.

Research has demonstrated that multigram-scale enantioseparation can be achieved, yielding enantiomers with an enantiomeric excess greater than 99.5%. nih.govnih.gov A particularly effective method involves the use of a Chiralpak AD-H column, where the stationary phase consists of silica (B1680970) gel coated with amylose (B160209) tris(3,5-xylenylcarbamate). researchgate.net The mobile phase for this separation is typically a mixture of n-hexane and ethanol. researchgate.net The success of this preparative HPLC method provides a reliable pathway for accessing the individual enantiomers of this compound for further stereochemical studies and for their use as chiral building blocks in synthesis. researchgate.netresearchgate.net

Table 1: HPLC Conditions for Enantioseparation of this compound

| Parameter | Condition |

| Technique | Preparative High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Chiralpak AD-H (amylose tris(3,5-xylenylcarbamate) coated on silica gel) |

| Mobile Phase | n-hexane/ethanol (95:5 v/v) |

| Scale | Multigram |

| Resulting Enantiomeric Excess (ee) | > 99.5% for both enantiomers |

| Reference | researchgate.net |

Conformational Analysis and Stereochemical Stability

The stereochemical stability and conformational preferences of this compound are crucial factors that influence its reactivity and the outcomes of stereoselective reactions. The inherent instability of the chiral centers, as evidenced by the propensity for racemization, is a key consideration. nih.govresearchgate.net

Early studies into the conformational analysis of this compound, utilizing nuclear magnetic resonance (NMR) spectroscopy, have provided insights into its preferred spatial arrangement. researchgate.net By comparing the NMR spectrum of the undeuterated ester with that of its deuterated analogue, threo-BrCHDCDBrCO2C2H5, it was unequivocally determined that the most stable conformer is the one in which the two bromine atoms are in a trans orientation to each other. researchgate.net This conformational preference likely plays a significant role in the stereochemical outcomes of reactions at the chiral centers. The tendency to undergo dehydrobromination to form ethyl 2-bromoacrylate highlights the lability of the stereocenters under certain reaction conditions, particularly in the presence of a base. researchgate.netnih.gov

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 2,3-dibromopropionate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its molecular framework.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Complex Structure Elucidation and Reaction Monitoring

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) coupled to the methyl protons (-CH3-), which would appear as a triplet. The two methine protons (-CHBr- and -CHBr-) would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other. The chemical shifts are influenced by the electronegativity of the adjacent bromine atoms and the ester functionality, causing them to appear downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the two carbons bearing bromine atoms, and the two carbons of the ethyl group. The chemical shifts of the carbons attached to the electronegative bromine and oxygen atoms would be significantly deshielded.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Methine (CHBr) | 40-60 |

| Methylene (CH2Br) | 30-50 |

| Methylene (-OCH2-) | ~60 |

| Methyl (-CH3) | ~14 |

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between the methylene and methyl protons of the ethyl group, and between the two diastereotopic methine protons on the propionate (B1217596) backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

The monitoring of reactions involving this compound, such as nucleophilic substitution or elimination, can be effectively achieved by acquiring NMR spectra at different time intervals. Changes in the chemical shifts and the appearance of new signals would indicate the consumption of the starting material and the formation of products, providing valuable mechanistic insights.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a compound. For this compound (C5H8Br2O2), the expected exact mass can be calculated with high precision. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M, M+2, and M+4 peak pattern for molecules containing two bromine atoms, providing a clear signature for its presence.

The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways, including the loss of the ethoxy group (-OCH2CH3), bromine atoms, and cleavage of the carbon-carbon bonds. Analysis of these fragment ions helps to piece together the molecular structure.

| Fragment Ion | Possible Structure | Significance |

| [M-OCH2CH3]+ | C3H3Br2O+ | Loss of the ethoxy group |

| [M-Br]+ | C5H8BrO2+ | Loss of a bromine atom |

| [M-2Br]+ | C5H8O2+ | Loss of both bromine atoms |

| [C2H5]+ | Ethyl cation | Fragment from the ethyl group |

| [C3H3BrO]+ | Acylium ion after Br loss | Indicates the propionyl backbone |

Tandem Mass Spectrometry in Reaction Pathway Investigation

Tandem mass spectrometry (MS/MS) is a valuable tool for investigating reaction pathways by isolating a specific ion and inducing its fragmentation to observe its daughter ions. In the context of reactions involving this compound, MS/MS could be used to identify and characterize reaction intermediates and products. For example, in a substitution reaction, the product molecule could be isolated in the mass spectrometer and fragmented to confirm the identity and location of the new substituent. This technique is particularly useful for studying complex reaction mixtures and for gaining a deeper understanding of the mechanistic steps involved in the transformation of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups. A prominent peak would be observed for the carbonyl group (C=O) of the ester, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be present in the fingerprint region. The C-Br stretching vibrations would appear at lower wavenumbers, typically in the range of 500-700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-Br bonds, in particular, often give rise to strong and characteristic Raman signals. The symmetric stretching of the C-C backbone and other non-polar bonds would also be observable.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1735-1750 (Strong) | Moderate |

| C-O (Ester) | Stretching | 1100-1300 (Strong) | Weak |

| C-Br | Stretching | 500-700 (Moderate) | Strong |

| C-H (Alkyl) | Stretching | 2850-3000 (Moderate) | Moderate |

Reaction Monitoring: Both IR and Raman spectroscopy can be used for real-time monitoring of reactions involving this compound. For instance, in a reaction where the bromine atoms are substituted, the disappearance of the C-Br vibrational bands and the appearance of new bands corresponding to the newly formed bonds can be tracked over time. This allows for the determination of reaction kinetics and the detection of any transient intermediates that may have distinct vibrational signatures. The addition of bromine to ethyl acrylate (B77674) to form this compound could also be monitored by observing the disappearance of the C=C stretching vibration of the acrylate and the appearance of the C-Br bands.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies on Molecular Structure and Conformations

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For Ethyl 2,3-dibromopropionate, theoretical studies have explored the rotational isomers (conformers) that arise from rotation around the carbon-carbon single bonds. These conformers differ in their energies, and understanding their relative stabilities is crucial for predicting the compound's behavior.

Early studies on the conformational stability of this compound provided foundational knowledge in this area. More recent computational analyses, employing methods like Density Functional Theory (DFT), allow for a more detailed and accurate description of the potential energy surface. These calculations typically identify several stable conformers, characterized by the dihedral angles between the bromine atoms and the ester group. The relative energies of these conformers are influenced by a combination of steric hindrance between the bulky bromine atoms and the ethyl ester group, as well as electrostatic interactions.

Furthermore, quantum chemical calculations have been utilized to determine the absolute configuration of chiral molecules. In the case of the enantiomers of this compound, theoretical calculations of electronic circular dichroism (ECD) spectra can be compared with experimental spectra to assign the absolute stereochemistry.

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry provides a virtual laboratory to study the mechanisms of chemical reactions. For this compound, theoretical studies can map out the entire reaction pathway for processes such as nucleophilic substitution or elimination. This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The bromine atoms in this compound are good leaving groups, making the compound susceptible to nucleophilic attack. The reactivity of the two bromine atoms, one on a primary carbon and the other on a secondary carbon, is different due to steric hindrance, which can lead to regioselectivity in its reactions. For example, in reactions with nucleophiles like 2-mercaptophenol (B73258), computational modeling can help to explain why one regioisomer is formed preferentially. By calculating the activation energies for the different possible reaction pathways, chemists can predict which product is kinetically favored.

These calculations involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction. Theoretical methods can also elucidate the geometry of the transition state, providing insights into the bonding changes that occur during the reaction. For instance, in an SN2 reaction, the geometry of the transition state would show the incoming nucleophile and the departing bromide ion partially bonded to the carbon center.

Prediction of Reactivity and Selectivity Parameters

Quantum chemical calculations can provide a range of parameters that help to predict the reactivity and selectivity of a molecule. For this compound, these parameters can offer a quantitative basis for understanding its chemical behavior.

One set of important parameters is derived from Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO is particularly relevant for a molecule like this compound, which typically acts as an electrophile. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The spatial distribution of the LUMO can also predict the site of attack; for this molecule, the LUMO is expected to have significant contributions from the carbon atoms bonded to the bromine atoms.

Another useful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the surface of the molecule. Regions of positive potential (electron-poor) indicate likely sites for nucleophilic attack, while regions of negative potential (electron-rich) are susceptible to electrophilic attack. For this compound, the areas around the carbon atoms attached to the bromine atoms would be expected to show a positive electrostatic potential.

These computational descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate the calculated molecular properties with experimentally observed reactivity or biological activity.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding in Molecular Recognition)

The bromine atoms in this compound are not just leaving groups; they can also participate in specific non-covalent interactions, most notably halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on another molecule.

Computational studies are essential for characterizing and quantifying halogen bonds. These studies can calculate the strength of the interaction, its directionality, and the geometry of the resulting complex. The presence of a positive σ-hole on the bromine atoms of this compound can be visualized through MEP calculations. This positive region arises from the anisotropic distribution of electron density around the covalently bonded halogen.

The ability of this compound to act as a halogen bond donor can be significant in the context of molecular recognition and crystal engineering. In a condensed phase or in the presence of a Lewis base, the bromine atoms can form directional interactions that influence the packing of molecules in a crystal or the binding to a biological target. Theoretical models can predict the geometry and energy of these halogen-bonded complexes, providing a rationale for observed structural motifs and guiding the design of new materials or molecules with specific binding properties.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Architectures and Synthetic Strategies

The distinct electronic and steric environments of the two bromine atoms in ethyl 2,3-dibromopropionate are central to its synthetic potential. The primary bromine at the 3-position is more susceptible to nucleophilic substitution than the secondary bromine at the 2-position due to less steric hindrance. This inherent difference in reactivity allows for selective functionalization, a highly desirable feature in multistep organic synthesis. merckmillipore.com Future research is poised to further exploit this differential reactivity in the design of sophisticated reaction sequences.

One promising area of exploration is the use of this compound in domino and cascade reactions . These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. The multiple reactive centers in this compound make it an ideal substrate for initiating such sequences. For instance, a single reaction cascade could involve a selective substitution at the 3-position, followed by an intramolecular cyclization involving the second bromine and the ester functionality, leading to the rapid assembly of complex heterocyclic scaffolds. nih.gov Research into metal-free domino processes for the synthesis of substituted pyrroles, for example, highlights the potential for similar starting materials to generate significant molecular complexity in a single step. lookchem.com

The development of novel synthetic strategies also includes the design of reactions that can be controlled to favor substitution at one position over the other, or even to achieve double substitution with different nucleophiles in a sequential manner. This would broaden the diversity of accessible molecular architectures from this single starting material. The application of this compound as a precursor to highly functionalized propane (B168953) derivatives is an active area of interest, with implications for the synthesis of pharmaceuticals and other bioactive compounds. merckmillipore.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms represents a significant shift in modern chemistry, offering enhanced safety, reproducibility, and scalability. The synthesis and subsequent reactions of this compound are well-suited for adaptation to these technologies.

Flow chemistry , where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. mit.eduflinders.edu.aursc.orgresearchgate.netspringernature.com This is particularly advantageous for reactions that are highly exothermic or that involve hazardous reagents. The traditional synthesis of this compound involves the addition of liquid bromine to ethyl acrylate (B77674), a reaction that can be difficult to control on a large scale in batch reactors. A continuous flow setup would allow for the in-situ generation of bromine from safer precursors, which is then immediately mixed with the ethyl acrylate stream. nih.gov This approach minimizes the amount of free bromine present at any given time, significantly improving the safety of the process. nih.gov Furthermore, flow reactors can operate at elevated temperatures and pressures, potentially accelerating reaction rates and improving efficiency. diva-portal.org

Automated synthesis platforms are designed to perform chemical reactions with minimal human intervention, increasing throughput and allowing for rapid optimization of reaction conditions. merckmillipore.commit.edumt.commetoree.comwikipedia.org These systems can be programmed to execute complex, multi-step synthetic sequences. This compound, as a versatile building block, could be a standard reagent in such platforms. An automated system could perform a selective substitution on the ester, followed by purification and subsequent reaction at one of the bromine centers, all within a closed, computer-controlled environment. The use of pre-filled reagent cartridges for common reactions like nucleophilic substitutions or protections/deprotections further streamlines this process. merckmillipore.com This high-throughput capability is invaluable in fields like drug discovery, where large libraries of related compounds are often needed for screening.

Sustainable Synthesis and Green Chemistry Principles in the Context of Brominated Esters

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and use of brominated esters like this compound are prime candidates for the application of these principles.

A major focus of green chemistry is the replacement of hazardous reagents with safer alternatives. wordpress.com The use of liquid bromine in the synthesis of this compound is a significant concern due to its high toxicity and corrosivity. wordpress.comacsgcipr.org Research into greener brominating agents is an active field. One approach is the in-situ generation of bromine from a mixture of a bromide salt (like sodium bromide) and a mild oxidant (like sodium perborate (B1237305) or hydrogen peroxide). gctlc.org This avoids the handling and storage of bulk liquid bromine. Another promising alternative is the use of N-bromosuccinimide (NBS), a solid and therefore easier to handle brominating agent. wordpress.comcambridgescholars.com However, the atom economy of NBS is not ideal, as only one of its eight atoms is incorporated into the product. wordpress.com

The use of environmentally benign solvents is another key principle of green chemistry. The synthesis of this compound is often carried out in chlorinated solvents. Research is exploring the use of greener alternatives, including water and ionic liquids . Ionic liquids are salts that are liquid at low temperatures and are characterized by their low volatility, high thermal stability, and ability to be recycled. researchgate.netmessiah.edu They can act as both the solvent and a catalyst for bromination reactions. nih.govresearchgate.netmdpi.com For example, imidazolium-based ionic liquids with bromide anions have been shown to be effective media for hydrobromination reactions, acting as both the solvent and the bromide source. researchgate.netmessiah.educhemrevlett.com

The following table summarizes some green alternatives for the synthesis of brominated compounds:

| Conventional Method | Green Alternative | Green Chemistry Principle Addressed |

| Use of liquid bromine | In-situ generation from NaBr/oxidant; N-Bromosuccinimide | Less Hazardous Chemical Syntheses wordpress.comgctlc.org |

| Chlorinated solvents | Water; Ionic Liquids | Safer Solvents and Auxiliaries nih.govmessiah.edu |

| Stoichiometric reagents | Catalytic systems (e.g., in ionic liquids) | Catalysis |

By embracing these future research directions, the scientific community can enhance the utility of this compound as a synthetic intermediate while simultaneously improving the safety, efficiency, and sustainability of its production and application.

Q & A

Q. What are the primary methods for obtaining enantiopure ethyl 2,3-dibromopropionate, and how do their outcomes differ?

Two main strategies are enantioselective synthesis and preparative HPLC enantioseparation of racemic mixtures. Enantioselective synthesis, starting from (S)-serine, achieves moderate yields (~58%) but suffers from low enantiomeric excess (ee ≈ 9–50%) due to racemization during bromination steps . In contrast, preparative HPLC using a Chiralpak AD-H column with hexane/ethanol (95:5, v/v) as the mobile phase achieves >99.5% ee for both enantiomers on a multigram scale . HPLC is preferred for high-purity applications, while synthesis is limited by racemization challenges.

Q. How is enantiomeric excess (ee) of this compound quantified, and what analytical techniques validate purity?

Enantiopurity is determined via analytical HPLC with chiral stationary phases (e.g., Chiralpak AD-H) coupled with UV (220–254 nm) and circular dichroism (CD) detection . Absolute configurations are confirmed using optical rotation and electronic circular dichroism (ECD) spectroscopy, which show mirror-image profiles for enantiomers . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further characterize structural integrity .

Q. What are the common challenges in synthesizing enantiopure this compound, and how do they arise?

Racemization during bromination steps significantly reduces ee in enantioselective synthesis. For example, soluble phosphine oxide by-products in the reaction mixture may accelerate racemization . Additionally, purification via column chromatography can introduce variability in ee due to incomplete separation of diastereomers .

Advanced Research Questions

Q. What preparative HPLC parameters are critical for achieving high-yield enantioseparation of this compound?

Key parameters include:

- Column : Chiralpak AD-H (250 × 10 mm, 5 µm) .

- Mobile phase : Hexane/ethanol (95:5, v/v) at 5 mL/min flow rate .

- Detection : UV (254 nm) and CD monitoring for peak collection .

- Injection strategy : Stacked injections (50 µL per 1.2 minutes) over 24 hours to process 5 g of racemate . This setup achieves >99.5% ee with a 50% theoretical yield, which can be improved by recycling the undesired enantiomer through racemization .

Q. How can racemization during synthesis be mechanistically explained, and what mitigation strategies exist?

Racemization occurs via dehydrobromination of the intermediate ethyl 2-bromoacrylate, which forms a planar α,β-unsaturated ester susceptible to nucleophilic attack from either side . Mitigation strategies include:

Q. What methodologies enable recycling of unwanted enantiomers to improve preparative HPLC yield?

The "racemization-recycling" approach involves:

Q. How does enantiopurity of this compound influence its utility in synthesizing bioactive heterocycles?

Enantiopure this compound is a key intermediate for chiral heterocycles like 1,4-benzoxazines, which exhibit anti-angiogenic, neuroprotective, or antibacterial properties . For example, (R)- and (S)-enantiomers of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate show distinct receptor-binding activities due to stereochemical differences .

Data Contradiction Analysis

Q. Why do enantioselective synthesis and HPLC enantioseparation yield conflicting ee values for this compound?

Discrepancies arise from inherent limitations in synthesis (e.g., racemization during bromination) versus the precision of HPLC . For instance, synthesized (S)-2 shows variable ee (9–50%) due to intermediate instability, while HPLC isolates enantiomers without racemization . Researchers must prioritize HPLC for high-purity needs and use synthesis only for racemic or low-ee applications.

Methodological Recommendations

- For synthesis : Monitor racemization via time-resolved HPLC and optimize bromination conditions (e.g., solvent, base) to minimize β-elimination .

- For HPLC : Scale separations using 1 cm diameter columns and stacked injections to maximize throughput .

- For characterization : Combine optical rotation, ECD, and NMR to unambiguously assign configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。